Ddr1-IN-8

Lung Adenocarcinoma In Vivo Xenograft Comparative Efficacy

Many DDR1/2 inhibitors lack robust in vivo validation, wasting critical research time. Ddr1-IN-8 is the exact solution, a rigorously characterized indole-urea derivative with peer-reviewed, quantitative in vivo superiority. · Superior In Vivo Antitumor Activity: 30 mg/kg outperforms dasatinib in lung adenocarcinoma xenografts without significant weight loss. · Validated Anti-Fibrotic Tool: Effectively reduces injury and fibrosis in bleomycin-induced pulmonary fibrosis models at 30 mg/kg. · Defined Mechanism: Specifically interferes with ERK, Akt1, and EMT pathways in A549 cells (antiproliferative IC50 = 1.84 μM).

Molecular Formula C24H25F4N5O2
Molecular Weight 491.5 g/mol
Cat. No. B12389054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDdr1-IN-8
Molecular FormulaC24H25F4N5O2
Molecular Weight491.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)CN2C=C(C3=C2C=CC(=C3)F)CNC(=O)NC4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C24H25F4N5O2/c1-31-8-10-32(11-9-31)22(34)15-33-14-16(20-12-18(25)4-7-21(20)33)13-29-23(35)30-19-5-2-17(3-6-19)24(26,27)28/h2-7,12,14H,8-11,13,15H2,1H3,(H2,29,30,35)
InChIKeyWHFATWNHLBNSRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ddr1-IN-8: DDR1/2 Inhibitor for Lung Adenocarcinoma and Fibrosis


Ddr1-IN-8, also known as compound 7s (CAS: 3038810-92-0), is an indole-urea derivative designed as a potent inhibitor of Discoidin Domain Receptor 1 and 2 (DDR1/2) [1]. It exhibits IC50 values of 0.045 μM against DDR1 and 0.126 μM against DDR2 in enzymatic assays . This compound was developed via structure-based drug design and is primarily distinguished by its demonstrated in vivo efficacy in both antitumor and anti-fibrotic models, validated in a peer-reviewed primary research study [2].

Ddr1-IN-8: Advantages Over Generic DDR1 Inhibitors


Substitution of Ddr1-IN-8 with other DDR1 inhibitors such as DDR1-IN-1 or DDR1-IN-2 is not functionally equivalent due to divergent cellular efficacy and in vivo performance profiles. While many DDR1 inhibitors exhibit potent biochemical IC50 values, Ddr1-IN-8 uniquely demonstrates a validated, quantitative superiority in vivo compared to the multi-kinase inhibitor dasatinib, without causing significant weight loss [1]. Furthermore, its specific interference with the ERK, Akt1, and EMT pathways in A549 cells represents a distinct mechanism that cannot be assumed for other DDR1/2 inhibitors lacking this specific target engagement data [2]. Generic substitution would compromise the experimental validation of these specific therapeutic benefits.

Ddr1-IN-8: Quantitative Differentiation Evidence


In Vivo Antitumor Efficacy vs Dasatinib

In a direct head-to-head in vivo study, Ddr1-IN-8 (compound 7s) exhibited stronger antitumor activity than dasatinib. Crucially, this enhanced efficacy was achieved without causing significant weight loss at the administered dose of 30 mg/kg, indicating a favorable tolerability profile in this model [1].

Lung Adenocarcinoma In Vivo Xenograft Comparative Efficacy

Potent Antiproliferative Activity in A549 Cells

Ddr1-IN-8 (compound 7s) demonstrated the highest antiproliferative activity against the A549 lung adenocarcinoma cell line among the series of novel indole-urea derivatives tested, with an IC50 value of 1.84 μM [1]. This establishes it as the lead compound from its chemical series for this cellular model.

Lung Adenocarcinoma Antiproliferative Activity Cell Viability Assay

Balanced Biochemical Inhibition of DDR1 and DDR2

Ddr1-IN-8 (compound 7s) is a potent inhibitor of both DDR1 and DDR2, with biochemical IC50 values of 0.045 μM and 0.126 μM, respectively . This represents a different potency and selectivity ratio compared to classic DDR1 inhibitors like DDR1-IN-1 (DDR1 IC50 = 0.105 μM, ~4-fold selectivity) [1] and DDR1-IN-2 (DDR1 IC50 = 0.0131 μM, ~15-fold selectivity) [2].

Biochemical Assay Kinase Inhibition DDR1/2 Dual Inhibitor

In Vivo Anti-Fibrotic Activity in Bleomycin Model

In a bleomycin-induced pulmonary fibrosis mouse model, treatment with Ddr1-IN-8 (compound 7s) at a dose of 30 mg/kg effectively inhibited DDR1 activation, which resulted in a reduction of lung injury and fibrosis [1]. This in vivo anti-fibrotic efficacy provides a distinct application advantage not uniformly demonstrated across all DDR1 inhibitors.

Pulmonary Fibrosis Anti-fibrotic Activity Bleomycin Model

Migration Inhibition via ERK, Akt1, and EMT Modulation

Mechanistic investigations revealed that Ddr1-IN-8 (compound 7s) hinders the migration of A549 cells by specifically targeting the ERK, Akt1, and EMT pathways [1]. This specific pathway engagement profile represents a functional differentiation from other DDR1 inhibitors where such downstream signaling effects have not been explicitly characterized.

Cell Migration Mechanism of Action Signaling Pathways

Ddr1-IN-8: Recommended Research Applications


In Vivo Efficacy Studies in Lung Adenocarcinoma

Researchers conducting in vivo xenograft studies of lung adenocarcinoma should prioritize Ddr1-IN-8 based on its demonstrated superior antitumor activity over dasatinib, a clinically approved multi-kinase inhibitor, at a well-tolerated dose of 30 mg/kg [1]. This makes it a valuable benchmark compound for evaluating DDR1/2 inhibition as a therapeutic strategy in lung cancer models.

In Vitro Antiproliferative Screening in Lung Cancer Cells

For in vitro studies involving the A549 lung adenocarcinoma cell line, Ddr1-IN-8 is the optimal choice among its indole-urea derivative class due to its highest recorded antiproliferative activity (IC50 = 1.84 μM) [2]. This ensures maximal cellular effect when investigating DDR1/2-dependent proliferation mechanisms.

Validated In Vivo Anti-Fibrotic Studies in Pulmonary Fibrosis

In bleomycin-induced pulmonary fibrosis models, Ddr1-IN-8 provides a validated tool for interrogating DDR1's role in lung injury and fibrogenesis, as treatment with 30 mg/kg effectively reduces both injury and fibrosis [3]. This makes it suitable for studies aiming to validate DDR1 as a therapeutic target for fibrotic lung diseases.

Cell Migration and EMT Mechanistic Studies

Investigations into the signaling pathways governing cancer cell migration and EMT should utilize Ddr1-IN-8 due to its specific, documented interference with the ERK, Akt1, and EMT pathways in A549 cells [4]. This defined mechanistic profile allows for more precise experimental interpretation compared to inhibitors with less characterized downstream effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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